Enhanced Lipophilicity (XLogP3) vs. Parent Thiol and Alkyl Ester Analogs
The target compound exhibits a computed XLogP3 of 2.4, which is 2.1 log units higher than the parent 5-amino-1,3,4-thiadiazole-2-thiol (XLogP3 = 0.3) [1][2]. This 8-fold increase in logP (ΔlogP = 2.1) represents a substantial shift in predicted membrane partitioning, moving the compound from the hydrophilic range typical of the free thiol into an optimal lipophilicity window for passive membrane permeability in fragment-based drug discovery (FBDD). Compared to methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (XLogP3 = 0.8, Δ = 1.6) and ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (XLogP3 = 0.5, Δ = 1.9), the tert-butyl ester analog with gem-dimethyl substitution achieves a markedly higher logP while remaining below the commonly cited alert threshold of logP > 5 for poor absorption and non-specific binding [3][4][5].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem, release 2019.06.18) |
| Comparator Or Baseline | 5-Amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9): XLogP3 = 0.3; Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 72836-12-5): XLogP3 = 0.8; Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS 1215921-24-6): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +2.1 vs. parent thiol; +1.6 vs. methyl ester; +1.9 vs. ethyl ester |
| Conditions | Values computed by the XLogP3 3.0 algorithm as reported in PubChem; consistent across PubChem releases 2019.06.18 through 2025.04.14 |
Why This Matters
For cell-based screening programs, a higher logP within the drug-like range predicts improved passive membrane permeability, reducing the risk of false-negative results that can arise when hydrophilic fragment-sized compounds fail to reach intracellular targets, yet without entering the logP > 5 danger zone for non-specific binding and poor solubility.
- [1] PubChem, "Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-2-methylpropanoate — XLogP3-AA: 2.4," CID 2728364. Accessed May 2026. View Source
- [2] PubChem, "5-Amino-1,3,4-thiadiazole-2-thiol — XLogP3-AA: 0.3," CID 2723847. Accessed May 2026. View Source
- [3] PubChem, "Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate — XLogP3-AA: 0.8," CID 7784001. Accessed May 2026. View Source
- [4] PubChem, "Ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate — XLogP3-AA: 0.5," CID 20213344. Accessed May 2026. View Source
- [5] C. A. Lipinski et al., "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings," Advanced Drug Delivery Reviews, vol. 46, no. 1–3, pp. 3–26, 2001. doi: 10.1016/S0169-409X(00)00129-0. View Source
